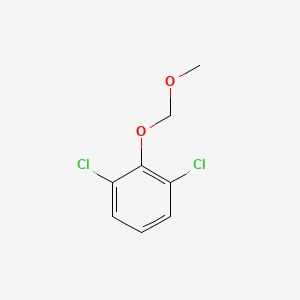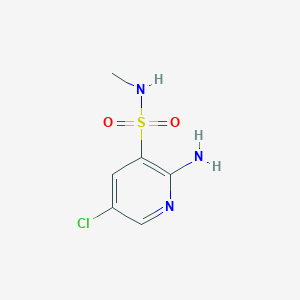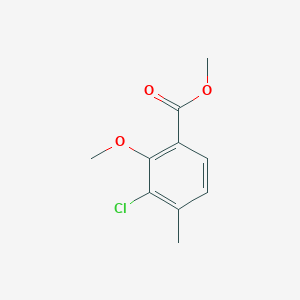
tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate (TBOC) is an organic compound that has been of interest for scientists and chemists for its wide range of applications. TBOC is a versatile compound that has been applied in many scientific research fields, including organic synthesis, biochemistry, and pharmacology. TBOC has been used in many laboratory experiments due to its unique properties and wide range of applications.
Wirkmechanismus
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is a versatile compound that has a wide range of applications in scientific research. The mechanism of action of this compound is not yet fully understood, but it is believed to function through the formation of a complex with the target molecule. This complex then undergoes a conformational change, which leads to the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been observed that this compound can interact with a number of biological molecules, including proteins, carbohydrates, and nucleic acids. Additionally, this compound has been shown to have an inhibitory effect on the activity of enzymes involved in DNA replication, as well as on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has many advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is a relatively expensive compound and can be toxic if ingested. Additionally, it is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has many potential applications in scientific research and laboratory experiments. One potential future direction for this compound is in the development of new drugs and therapeutics. Additionally, this compound could be used in the development of new fluorescent probes for the detection of biological molecules. Furthermore, this compound could be used as a reagent in organic synthesis and as a catalyst in biochemistry. Finally, this compound could be used as a tool in pharmacology, as it has been shown to have an inhibitory effect on the activity of enzymes involved in DNA replication.
Synthesemethoden
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate can be synthesized by a variety of methods, including oxidation with hydrogen peroxide, bromination, and reaction with sodium nitrite. The most common method for the synthesis of this compound is by the reaction of 3-methyl-1,2,4-oxadiazol-5-ylmethylcarbamate with tert-butyl alcohol. This reaction yields a product with a yield of about 95%.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has been used extensively in scientific research for a variety of applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in pharmacology. This compound has also been used in the synthesis of a number of compounds, such as cyclic ethers, amines, and carboxylic acids. Additionally, this compound has been used as a fluorescent probe for the detection of various biological molecules, including proteins, carbohydrates, and nucleic acids.
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-(1,2,4-oxadiazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)11(4)6-9-5-13-10-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWFWLZBDCJTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NOC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)